5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid. The resulting intermediate is then cyclized to form the desired triazole derivative .
Chemical Reactions Analysis
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that triazole derivatives have potential anticancer properties, and this compound is being investigated for its ability to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which play a crucial role in the metabolism of various substances. Additionally, it can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and growth .
Comparison with Similar Compounds
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridine ring instead of a benzofuran ring, which affects its chemical properties and biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
3-Bromo-1H-1,2,4-triazole: The presence of a bromine atom in this compound makes it more reactive in substitution reactions compared to this compound.
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18) |
InChI Key |
LYBNXVRHXNUOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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